Acyclovir Formacetal Dimer is a chemical compound classified as an impurity of Acyclovir, an antiviral medication primarily used to treat infections caused by certain types of viruses, particularly herpes simplex virus. The molecular formula for Acyclovir Formacetal Dimer is , with a molecular weight of 462.42 g/mol. It is recognized for its unique structure and properties, which contribute to its classification within the field of medicinal chemistry and virology .
The synthesis of Acyclovir Formacetal Dimer involves several steps that typically start from Acyclovir or its derivatives. One notable method includes the alkylation of diacetyl-guanine with a suitable alkylating agent, followed by hydrolysis to yield the dimer. The process may also involve purification steps using solvents such as methanol and chloroform to isolate the desired product from by-products .
Acyclovir Formacetal Dimer exhibits a complex molecular structure characterized by multiple functional groups that enhance its biological activity. The structural formula can be represented in various formats, including SMILES notation:
Nc1nc(O)c2nc(COCCOCOCCOCn3cnc4c(O)nc(N)nc34)[nH]c2n1
InChI=1S/C17H22N10O6/c18-16-23-12-10(14(28)25-16)21-9(22-12)5-30-1-3-32-8-33-4-2-31-7-27-6-20-11-13(27)24-17(19)26-15(11)29/h6H,1-5,7-8H2,(H3,19,24,26,29)(H4,18,21,22,23,25,28)
.Acyclovir Formacetal Dimer can participate in various chemical reactions typical of nucleoside analogs. These reactions include:
The reaction mechanisms often involve nucleophilic attack on electrophilic centers within the dimer's structure, leading to the formation of new chemical bonds or the breaking of existing ones.
Acyclovir Formacetal Dimer's mechanism of action is closely related to that of Acyclovir itself. It is primarily converted into active metabolites through phosphorylation by viral thymidine kinase:
This mechanism effectively inhibits viral replication and is particularly effective against herpes viruses .
Relevant data indicate that the compound must be handled under controlled conditions to maintain its integrity and efficacy .
Acyclovir Formacetal Dimer serves primarily as a reference standard in research settings focused on antiviral drug development. Its applications include:
The importance of this compound lies in its role in advancing our understanding of antiviral therapies and improving treatment outcomes for viral infections .
CAS No.: 131123-56-3
CAS No.: 30564-92-2
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0